Orientanol A
CAS No.: 190381-82-9
Cat. No.: VC0209829
Molecular Formula: C21H24O7
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190381-82-9 |
|---|---|
| Molecular Formula | C21H24O7 |
| IUPAC Name | (6aS,11aS)-10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol |
| Standard InChI | InChI=1S/C21H24O7/c1-20(2,24)17(23)9-13-15(26-3)7-6-14-18(13)28-19-12-5-4-11(22)8-16(12)27-10-21(14,19)25/h4-8,17,19,22-25H,9-10H2,1-3H3/t17-,19-,21+/m0/s1 |
| SMILES | CC(C)(C(CC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)O)O |
| Appearance | Powder |
Introduction
Chemical Properties of Orientanol A
Molecular Structure and Identification
Orientanol A features a complex molecular structure characteristic of flavonoids, with specific structural elements that contribute to its biological activities. The chemical details of Orientanol A are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | Orientanol A |
| Molecular Formula | C21H24O7 |
| Molecular Weight | 388.41 g/mol |
| CAS Number | 190381-82-9 |
| Chemical Class | Flavonoids (Isoflavonoids) |
| SMILES Notation | OC1C=C2OC[C@@]3(O)C4C=CC(OC)=C(CC@@(O)[H])C=4O[C@@]3([H])C2=CC=1 |
Physical and Chemical Characteristics
Orientanol A typically exists as a solid at room temperature . The compound contains multiple functional groups, including hydroxyl groups that contribute to its polarity and potential for hydrogen bonding. These structural features influence its solubility profile and biological interactions.
Orientanol A is soluble in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . For laboratory applications, the compound is often prepared in appropriate solvents at various concentrations depending on the specific research requirements.
Natural Sources and Distribution
Plant Sources
Orientanol A is primarily isolated from plants belonging to the genus Erythrina (family Fabaceae). The main natural sources include:
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Erythrina arborescens - the first documented source of Orientanol A
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Erythrina variegata - another significant source from which several isoflavonoids including Orientanol A have been isolated
Distribution in Plant Tissues
Within these plants, Orientanol A is predominantly found in the root tissues, although it has also been detected in the stem bark . The concentration of Orientanol A varies depending on factors such as the plant species, growth conditions, geographical location, and collection season.
Isolation and Extraction Methods
The isolation of Orientanol A from natural sources typically follows these general steps:
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Collection and preparation of plant material (roots or stem bark of Erythrina species)
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Maceration with acetone or other appropriate organic solvents
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Separation of the chloroform-soluble fraction
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Purification through repeated silica gel column chromatography
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Elution with various solvents and gradients
The extraction and isolation procedure described by researchers working with Erythrina variegata demonstrates a typical approach: the roots are macerated with acetone, and the chloroform-soluble fraction is subjected to repeated silica gel column chromatography followed by elution with various solvents . The structure of isolated compounds, including Orientanol A, is then determined through extensive spectroscopic studies including NMR spectroscopy.
Biological Activities of Orientanol A
Antimicrobial Activity
The most extensively studied biological activity of Orientanol A is its antimicrobial effect, particularly against Staphylococcus aureus and its drug-resistant strains. While Orientanol A demonstrates antibacterial activity, its structural cousin Orientanol B has shown even more potent effects against methicillin-resistant Staphylococcus aureus (MRSA).
Comparative studies have shown that Orientanol B and erycristagallin (another compound from Erythrina) exhibit the highest anti-MRSA activity with minimum inhibitory concentration (MIC) values of 3.13-6.25 μg/ml . These findings highlight the potential of these compounds as leading candidates for the development of new phytotherapeutic agents against MRSA infections.
Other Biological Activities
Beyond its antimicrobial properties, Orientanol A has been reported to possess various other biological activities:
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Anticancer properties: Research indicates potential anticancer effects through various mechanisms including inhibition of cell proliferation
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Antioxidant activity: The compound has demonstrated ability to neutralize free radicals and reduce oxidative stress
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Anti-inflammatory effects: Studies suggest Orientanol A may modulate inflammatory pathways
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Apoptosis-inducing properties: Evidence indicates the compound may trigger programmed cell death in certain cell types
Structure-Activity Relationship
Comparison with Related Compounds
The biological activity of Orientanol A can be better understood by comparing it with structurally related compounds from the same plant sources. A significant finding from structure-activity relationship studies is that the presence and position of prenyl groups (3-methylbut-2-en-1-yl groups) on the flavonoid skeleton play a crucial role in determining the antimicrobial activity of these compounds .
The following table compares Orientanol A with some related compounds from Erythrina species:
| Compound | Structure Type | Anti-MRSA Activity (MIC) | Key Structural Features |
|---|---|---|---|
| Orientanol A | Isoflavonoid | Moderate | Prenyl group |
| Orientanol B | Pterocarpan | High (3.13-6.25 μg/ml) | 9-hydroxy-3-methoxy-2-γ,γ-dimethylallylpterocarpan structure |
| Erycristagallin | Pterocarpan | High (3.13-6.25 μg/ml) | 3,9-dihydroxy-2,10-di(γ,γ-dimethylallyl)-6a,11a-dehydropterocarpan structure |
| Erythrabissin I | Flavonoid | Moderate | Different prenylation pattern |
Structural Determinants of Activity
Research on flavonoids from Erythrina species has revealed important insights about structure-activity relationships:
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Prenylation enhances antimicrobial activity: The presence of prenyl groups (dimethylallyl groups) significantly increases antibacterial effectiveness
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Number of prenyl groups: Compounds with multiple prenyl groups (like erycristagallin) often show enhanced activity compared to those with single prenylation
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Cyclization effects: The cyclization of prenyl groups into pyran rings (as in some related compounds) may reduce antimicrobial activity
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Basic skeleton: The pterocarpan skeleton (as in Orientanol B) appears to confer higher antimicrobial activity than other flavonoid skeletons
These structure-activity relationships provide valuable guidance for the potential development of synthetic derivatives with enhanced biological activities.
Research Applications
Pharmaceutical Research
Orientanol A has multiple applications in pharmaceutical research including:
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Development of new antibacterial agents, particularly against drug-resistant bacteria like MRSA
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Cancer research, investigating its potential anticancer mechanisms and applications
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Anti-inflammatory drug development, exploring its ability to modulate inflammatory pathways
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Antioxidant research, studying its capacity to neutralize harmful free radicals
Agricultural and Industrial Applications
Beyond pharmaceutical applications, Orientanol A has potential uses in:
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Agricultural research for natural pesticide development
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Food industry applications, potentially as a natural preservative
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Cosmetic industry research, possibly exploiting its antioxidant properties
Mechanism of Action
The mechanisms through which Orientanol A exerts its biological effects are still being elucidated. Current understanding suggests that the compound interacts with various molecular targets and pathways:
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Binding to specific proteins and enzymes, modulating their activity
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Inhibition of cell proliferation through interference with cell cycle regulation
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Induction of apoptosis (programmed cell death) in certain cell types
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Reduction of oxidative stress through antioxidant activity
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Possible interference with bacterial cell wall synthesis or other vital bacterial processes
More detailed mechanistic studies are needed to fully understand how Orientanol A produces its diverse biological effects.
Future Research Directions
Despite promising findings, research on Orientanol A is still in relatively early stages. Several important areas for future investigation include:
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Comprehensive toxicological studies to establish safety profiles
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Clinical trials to evaluate therapeutic potential in humans
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Development of semi-synthetic derivatives with enhanced activity or improved pharmacokinetic properties
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More detailed mechanistic studies to elucidate precise molecular targets
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Exploration of synergistic effects with other bioactive compounds or conventional drugs
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Sustainable production methods, including biotechnological approaches
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